molecular formula C41H80O16P2 B1201812 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) CAS No. 291527-75-8

1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate)

Cat. No. B1201812
M. Wt: 891 g/mol
InChI Key: SZPQTEWIRPXBTC-LNNNXZRXSA-N
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Description

1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) is a 1-phosphatidyl-1D-myo-inositol 5-phosphate in which both phosphatidyl acyl groups are specified as palmitoyl (hexadecanoyl) .


Synthesis Analysis

The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) involves the deprotonation of the phosphate OH groups of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate), with the major species at pH 7.3 .


Molecular Structure Analysis

The molecular structure of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) includes two palmitic acid groups at the sn-1 and sn-2 positions .


Chemical Reactions Analysis

The chemical reactions involving 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) include the deprotonation of the phosphate OH groups of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate), resulting in a 1-phosphatidyl-1D-myo-inositol 5-phosphate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) include a net charge of -3, an average mass of 887.98960, and a mono-isotopic mass of 887.47033 .

Scientific Research Applications

Enzymatic Activity and Metabolism

  • Phosphatidylinositol-specific Phospholipase C Activity

    Studies have shown the activity of phosphatidylinositol-specific phospholipase C (PI-PLC) on derivatives of chiro-inositol, including compounds similar to 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate). This enzyme plays a key role in the generation of certain inositol derivatives, impacting various biological processes (Bruzik et al., 1994).

  • Stereochemical Mechanism in Enzymatic Reactions

    The synthesis of derivatives of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) has provided insights into the stereochemical mechanisms of enzymatic reactions, such as the formation of inositol 1-phosphate catalyzed by PI-PLC from various sources (Bruzik et al., 1992).

Lipid Bilayer and Membrane Studies

  • Stable Anionic Membranes from Diacylglycerol Phosphates

    Research on analogs of 1,2-dipalmitoyl-sn-glycero-3-phosphate, such as 1,2-Bis(dihydrophytyl)glycero-3-phosphate, has contributed to understanding the formation of stable anionic membranes, which are significant in studying archaebacterial lipids and their properties (Yamauchi et al., 1993).

  • Structural Properties in Bilayer Membranes

    Investigations into the structural properties of phosphoglycerol head groups in bilayers of 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol, a related compound, have provided insights into the molecular dynamics and structural behavior of lipid membranes (Wohlgemuth et al., 1980).

Biosynthesis and Chemical Synthesis

  • Biosynthesis Pathways in Microorganisms

    Research on the biosynthesis of inositol and glycerol phosphodiesters in microorganisms like Archaeoglobus fulgidus has shed light on the metabolic pathways and stress adaptation mechanisms involving compounds similar to 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) (Borges et al., 2006).

  • Chemical Synthesis for Biological Tools

    The chemical synthesis of dipalmitoyl analogs of phosphatidylinositol 5-phosphate, closely related to the compound , has been instrumental in creating biological tools for cell division studies (Watanabe & Ishikawa, 2000).

Safety And Hazards

1,2-Dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) is not for human or veterinary use .

properties

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H80O16P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)37(45)40(39(41)47)56-58(48,49)50/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,50)/t33-,36-,37-,38-,39-,40+,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPQTEWIRPXBTC-LNNNXZRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H80O16P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349243
Record name L-alpha-Phosphatidyl-D-myo-inositol 5-monophosphate, dipalmitoyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

891.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate)

CAS RN

291527-75-8
Record name L-alpha-Phosphatidyl-D-myo-inositol 5-monophosphate, dipalmitoyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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